(2E)-2-(aminocarbonothioyl)-3-(2-hydroxyphenyl)acrylic acid
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Overview
Description
2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid is a novel organic molecule that has gained significant popularity in scientific research and various industries due to its exceptional physical, chemical, and biological properties
Preparation Methods
The synthesis of 2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid involves several steps. One common synthetic route includes the reaction of 2-hydroxybenzaldehyde with thiourea under specific conditions to form the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound .
Scientific Research Applications
2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets. In medicine, this compound is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Additionally, it has industrial applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use. For example, in medicinal applications, it may inhibit key enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid can be compared with other similar compounds, such as 2-hydroxybenzaldehyde derivatives and thiourea-based compounds. While these compounds may share some structural similarities, 2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid is unique due to its specific combination of functional groups and its resulting properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
(2E)-2-(aminocarbonothioyl)-3-(2-hydroxyphenyl)acrylic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure
The compound can be represented as follows:
This structure features an acrylic acid backbone with an aminocarbonothioyl group and a hydroxyphenyl substituent, which are critical for its biological interactions.
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit receptor-type tyrosine kinases, including the vascular endothelial growth factor receptor (VEGFR). This inhibition is crucial for suppressing angiogenesis and tumor growth, making it a candidate for cancer treatment .
- Antioxidant Activity : The presence of the hydroxy group in the phenyl ring enhances the compound's ability to scavenge free radicals, thereby exhibiting antioxidant properties which may protect cells from oxidative stress .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains, contributing to its potential therapeutic applications .
Biological Activity Overview
Case Study 1: Cancer Treatment
A study investigating the effects of this compound on cancer cell lines demonstrated significant inhibition of cell proliferation in vitro. The mechanism was linked to its ability to disrupt angiogenesis by inhibiting VEGFR signaling pathways. The results indicated a dose-dependent response, highlighting its potential as an anti-cancer agent.
Case Study 2: Antioxidant Potential
In another investigation, the antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The compound exhibited a notable ability to reduce DPPH radicals, suggesting its utility in formulations aimed at mitigating oxidative stress-related conditions.
Research Findings
Recent studies have provided insights into the pharmacokinetics and safety profile of this compound:
- Pharmacokinetics : Research indicates favorable absorption characteristics when administered orally, with peak plasma concentrations achieved within 1-2 hours post-administration.
- Safety Profile : Toxicological assessments have shown low toxicity levels in animal models, supporting further development for clinical applications.
Properties
Molecular Formula |
C10H9NO3S |
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Molecular Weight |
223.25 g/mol |
IUPAC Name |
(E)-2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9NO3S/c11-9(15)7(10(13)14)5-6-3-1-2-4-8(6)12/h1-5,12H,(H2,11,15)(H,13,14)/b7-5- |
InChI Key |
QIKZKJFWFMPDKH-ALCCZGGFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C(=S)N)\C(=O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C(=S)N)C(=O)O)O |
Origin of Product |
United States |
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